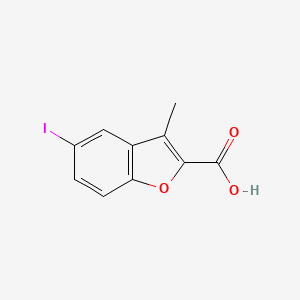

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid: is an organic compound with the molecular formula C10H7IO3 . It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzofuran core substituted with an iodine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid typically involves the iodination of a benzofuran precursor. One common method includes the use of iodine and silver acetate in an organic solvent under controlled conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 5-position of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzofuran derivatives. The process includes iodination , methylation , and carboxylation steps, each optimized for high yield and purity. The use of palladium-catalyzed reactions and transamidation procedures are also common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or in acidic conditions.

Reduction: Reagents like or .

Substitution: Nucleophiles such as or in the presence of a base.

Major Products:

Oxidation: Formation of 5-iodo-3-methyl-1-benzofuran-2-carboxaldehyde.

Reduction: Formation of 5-iodo-3-methyl-1-benzofuran-2-methanol.

Substitution: Formation of 5-amino-3-methyl-1-benzofuran-2-carboxylic acid.

Scientific Research Applications

Chemistry: 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential biological activities .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the iodine atom enhances its reactivity and interaction with biological targets .

Medicine: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents for treating infections and cancer .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets in cells. The iodine atom enhances its ability to form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

- 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

- 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

- 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Comparison: Compared to its halogenated analogs, 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid exhibits higher reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more effective in certain chemical reactions and biological interactions .

Biological Activity

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid (IMBCA) is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H7IO3

Molecular Weight: 302.07 g/mol

Structural Features:

- Benzofuran ring system

- Iodine atom at the 5th position

- Methyl group at the 3rd position

- Carboxylic acid group at the 2nd position

The presence of these functional groups enhances the compound's reactivity and potential interactions with biological systems, making it a candidate for further pharmacological exploration .

The biological activity of IMBCA is primarily attributed to its ability to interact with specific molecular targets within cells. The iodine atom is known to enhance the compound's reactivity, allowing it to form covalent bonds with biological macromolecules. This can lead to:

- Inhibition of Enzyme Activity: IMBCA may disrupt enzymatic functions critical for cellular processes.

- Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that IMBCA exhibits significant antimicrobial properties against various pathogens. It has been particularly noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest robust activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1.00 |

| Candida albicans | 7.80 |

These findings suggest that IMBCA could serve as a potential lead compound in developing new antimicrobial agents .

Anticancer Activity

IMBCA's anticancer properties have also been investigated, showing promise in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve interference with cellular pathways that regulate cell growth and apoptosis. Studies have reported significant antiproliferative effects against:

- A549 lung cancer cells

- Other rapidly dividing cancer cell lines

The compound's ability to induce apoptosis in these cells highlights its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of IMBCA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid | Bromine instead of iodine | Different reactivity profile |

| 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Fluorine substitution | Increased metabolic stability |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Methyl ester form | Potentially different biological activity |

These comparisons indicate that the iodine substitution in IMBCA may confer enhanced reactivity and biological interaction capabilities compared to its halogenated analogs .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of benzofuran compounds, including IMBCA, to explore their biological activities further. For instance, research has demonstrated:

- Inhibition of Lymphoid Tyrosine Phosphatase: Related compounds have shown significant inhibitory activity, suggesting potential applications in immunology and cancer treatment .

- Molecular Docking Studies: These studies have indicated that IMBCA and its analogs can effectively bind to relevant biological targets, enhancing their therapeutic potential .

Properties

IUPAC Name |

5-iodo-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANPESJGNZAUKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.